3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]
Description
The compound 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] is a hydrazone derivative characterized by a trifluoromethyl ketone moiety and a substituted phenylhydrazine group. Hydrazones are widely studied for their diverse applications, including corrosion inhibition (e.g., ) and pesticidal activity (e.g., ). The 4-chloro-2-fluoro-5-hydroxyphenyl substituent introduces halogenated and hydroxyl functionalities, which may affect solubility, hydrogen bonding, and bioactivity.
Properties
Molecular Formula |
C9H5ClF4N2O2 |
|---|---|
Molecular Weight |
284.59 g/mol |
IUPAC Name |
(3Z)-3-[(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazinylidene]-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5ClF4N2O2/c10-4-1-5(11)6(2-7(4)17)16-15-3-8(18)9(12,13)14/h1-3,16-17H/b15-3- |
InChI Key |
LDMVMQNCZKQVOI-CQPUUCJISA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)Cl)F)N/N=C\C(=O)C(F)(F)F |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)NN=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with 2-(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The trifluoromethyl and hydrazone groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydramethylnon (Tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone[3-[4-(trifluoromethyl)phenyl]-1-[2-[4-(trifluoromethyl)phenyl]ethenyl]-2-propenylidene]hydrazone)
- Structure: Contains a pyrimidinone core, two trifluoromethylphenyl groups, and an ethenyl-propenylidene hydrazone chain () .
- Applications: Registered as a pesticide (ISO name: Hydramethylnon), targeting ants and cockroaches via metabolic disruption .
- Key Differences: Unlike the target compound, Hydramethylnon lacks a hydroxyl group and features a pyrimidinone ring instead of an oxopropanal backbone. Its dual trifluoromethyl groups enhance hydrophobicity, favoring pesticidal activity in non-polar environments.
1-(4-Isopropyl Phenyl)-2-(2,4-Dinitrophenyl) Hydrazone (HYD (iso))
- Structure : Aromatic hydrazone with isopropyl and dinitrophenyl substituents ().
- Applications : Corrosion inhibitor for carbon steel in HCl (96.32% efficiency at 5×10⁻³M), adhering via Langmuir adsorption and mixed physical/chemical interactions .
- Key Differences : The target compound’s trifluoro and hydroxyl groups may alter adsorption mechanisms compared to HYD (iso)’s nitro and isopropyl groups. HYD (iso)’s planar dinitrophenyl moiety facilitates π-orbital interactions with metal surfaces, while the target’s hydroxyl group could promote hydrogen bonding with substrates.
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone
- Structure: Chloro-fluoro-hydroxyphenyl acetophenone derivative ().
- Key Differences: The acetophenone backbone lacks the hydrazone functionality and trifluoro group of the target compound. The hydroxyl group at position 2 (vs. position 5 in the target) may reduce steric hindrance, affecting reactivity in substitution reactions .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Applications | Notable Properties |
|---|---|---|---|---|
| Target Hydrazone | Oxopropanal hydrazone | 4-Cl-2-F-5-OH-phenyl, CF₃ | Not specified | Enhanced stability (CF₃), potential H-bonding (OH) |
| Hydramethylnon | Pyrimidinone hydrazone | Dual 4-CF₃-phenyl, ethenyl-propenylidene | Pesticide | Hydrophobic, metabolic disruptor |
| HYD (iso) | Aromatic hydrazone | 4-Isopropyl, 2,4-dinitrophenyl | Corrosion inhibitor | Planar adsorption, 96.32% efficiency |
| 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone | Acetophenone | 3-Cl-4-F-2-OH-phenyl | Synthesis intermediate | Steric flexibility, no hydrazone group |
Research Findings and Mechanistic Insights
- Hydroxyl vs. Nitro Substituents : The target’s hydroxyl group (unlike HYD (iso)’s nitro groups) may reduce corrosion inhibition efficiency in acidic environments but improve solubility in polar solvents .
- Hydrazone Adsorption: Hydrazones like HYD (iso) adsorb via Langmuir models, suggesting monolayer formation. The target’s hydroxyl group could enable additional hydrogen bonding with substrates, altering adsorption kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
